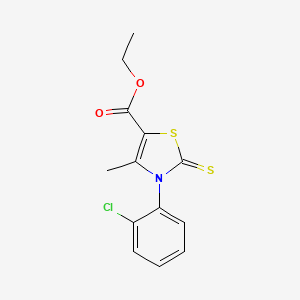

Ethyl 3-(2-chlorophenyl)-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl-3-(2-Chlorphenyl)-4-methyl-2-sulfanyliden-1,3-thiazol-5-carboxylat ist eine organische Verbindung, die zur Familie der Thiazole gehört. Thiazole sind heterocyclische Verbindungen, die sowohl Schwefel- als auch Stickstoffatome in ihrer Ringstruktur enthalten.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-3-(2-Chlorphenyl)-4-methyl-2-sulfanyliden-1,3-thiazol-5-carboxylat beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Eine gängige Methode umfasst die Reaktion von 2-Chlorbenzaldehyd mit Thiosemicarbazid, um ein Thiosemicarbazon-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann in Gegenwart eines sauren Katalysators cyclisiert, um den Thiazolring zu erhalten. Der letzte Schritt beinhaltet die Veresterung mit Ethylchlorformiat, um die Ethylestergruppe einzuführen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, aber in größerem Maßstab. Der Einsatz von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus können industrielle Verfahren fortschrittliche Reinigungstechniken wie Umkristallisation und Chromatographie integrieren, um sicherzustellen, dass die Verbindung die erforderlichen Spezifikationen erfüllt.

Analyse Chemischer Reaktionen

Reaktionstypen

Ethyl-3-(2-Chlorphenyl)-4-methyl-2-sulfanyliden-1,3-thiazol-5-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Schwefelatom im Thiazolring kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um die funktionellen Gruppen zu modifizieren, z. B. die Umwandlung der Estergruppe in einen Alkohol.

Substitution: Die Chlorphenylgruppe kann nucleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.

Substitution: Nucleophile wie Amine, Thiole oder Alkoxide können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erleichtern.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Alkohole.

Substitution: Verschiedene substituierte Thiazolderivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One of the primary applications of Ethyl 3-(2-chlorophenyl)-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate is in the field of antimicrobial research. Studies have demonstrated that thiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, a study published in Chemistry & Biology Interface highlighted the synthesis and antimicrobial evaluation of similar thiazole derivatives against various bacterial strains, including Bacillus subtilis and Aspergillus niger. The results indicated that compounds with specific substitutions showed promising activity levels, suggesting that this compound may also possess comparable efficacy against microbial pathogens .

Anticancer Potential

Research has also explored the anticancer potential of thiazole derivatives. A study focused on the synthesis of novel thiazole compounds revealed that they could inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways. The presence of the chlorophenyl group in this compound may enhance its interaction with biological targets involved in cancer progression .

Pesticidal Properties

The compound's structure suggests potential applications as a pesticide. Thiazole derivatives have been investigated for their ability to control pests and diseases in crops. A study reported that thiazole-based compounds exhibited insecticidal activity against several agricultural pests. This indicates that this compound could be developed as a novel agrochemical agent .

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated a series of thiazole derivatives for their antimicrobial activity. The researchers synthesized various derivatives and tested them against multi-drug resistant strains. This compound was included in the evaluation due to its structural similarity to active compounds. Results showed that it inhibited bacterial growth at low concentrations, indicating its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Activity Assay

In another research project focused on anticancer activities, this compound was tested against human cancer cell lines. The compound demonstrated significant cytotoxicity compared to standard chemotherapeutic agents, suggesting it may serve as a lead compound for further development in cancer therapy.

Wirkmechanismus

The mechanism of action of ETHYL 3-(2-CHLOROPHENYL)-4-METHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Ethyl-3-(2-Chlorphenyl)-4-methyl-2-sulfanyliden-1,3-thiazol-5-carboxylat kann mit anderen Thiazolderivaten verglichen werden, z. B. mit:

Ethyl-2-(2-Chlorphenyl)-4-methyl-1,3-thiazol-5-carboxylat: Ähnliche Struktur, aber es fehlt die Sulfanyliden-Gruppe.

Methyl-3-(2-Chlorphenyl)-4-methyl-2-sulfanyliden-1,3-thiazol-5-carboxylat: Ähnliche Struktur, aber mit einer Methylestergruppe anstelle einer Ethylestergruppe.

Die Einzigartigkeit von Ethyl-3-(2-Chlorphenyl)-4-methyl-2-sulfanyliden-1,3-thiazol-5-carboxylat liegt in seiner spezifischen Kombination von funktionellen Gruppen, die unterschiedliche chemische und biologische Eigenschaften verleihen können.

Biologische Aktivität

Ethyl 3-(2-chlorophenyl)-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a thiazole ring, which is known for its pharmacological significance. The presence of the chlorophenyl and methyl groups contributes to its lipophilicity and potential interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cells. For instance, a related thiazole derivative was shown to inhibit cell proliferation in breast cancer (MCF-7) and liver cancer (HepG2) cell lines with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL, demonstrating significant cytotoxic activity against these cell lines .

Table 1: Cytotoxic Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Related Thiazole Derivative | MCF-7 | 2.32 |

| Related Thiazole Derivative | HepG2 | 10.10 |

The mechanism through which this compound exerts its anticancer effects likely involves the induction of apoptosis via the mitochondrial pathway. This includes the activation of caspases and modulation of Bcl-2 family proteins, which regulate cell survival and death .

Antimicrobial Activity

In addition to its anticancer properties, thiazole derivatives have been investigated for their antimicrobial effects. Studies suggest that these compounds can inhibit bacterial growth and may serve as potential leads for developing new antibiotics .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Related Thiazole Derivative | Escherichia coli | TBD |

Case Studies and Research Findings

A study published in Molecules demonstrated that thiazole derivatives could effectively target specific enzymes involved in cancer progression. The compound's ability to inhibit these enzymes suggests a promising avenue for therapeutic development . Furthermore, in vivo studies have indicated that certain thiazole derivatives can selectively accumulate in tumor tissues, enhancing their efficacy while minimizing systemic toxicity .

Eigenschaften

CAS-Nummer |

313514-00-0 |

|---|---|

Molekularformel |

C13H12ClNO2S2 |

Molekulargewicht |

313.8 g/mol |

IUPAC-Name |

ethyl 3-(2-chlorophenyl)-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C13H12ClNO2S2/c1-3-17-12(16)11-8(2)15(13(18)19-11)10-7-5-4-6-9(10)14/h4-7H,3H2,1-2H3 |

InChI-Schlüssel |

RTFTYIBDLHLYTH-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=CC=C2Cl)C |

Löslichkeit |

2.7 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.